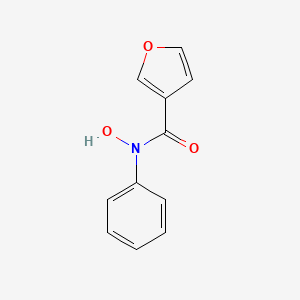

N-Hydroxy-N-phenylfuran-3-carboxamide

Description

Properties

CAS No. |

1137-48-0 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

N-hydroxy-N-phenylfuran-3-carboxamide |

InChI |

InChI=1S/C11H9NO3/c13-11(9-6-7-15-8-9)12(14)10-4-2-1-3-5-10/h1-8,14H |

InChI Key |

VJWPGSXHMNGWRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C(=O)C2=COC=C2)O |

Origin of Product |

United States |

Biological Activity

N-Hydroxy-N-phenylfuran-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a detailed examination of its biological properties, including cytotoxicity, enzymatic inhibition, and potential therapeutic applications, supported by data tables, case studies, and research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines. The effectiveness is often measured using the half-maximal inhibitory concentration (IC50) values.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | Caco-2 | 18.9 |

| 2 | HCT-116 | 4.9 |

| 3 | MCF-7 | 12.5 |

These results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, a crucial aspect for therapeutic development .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example, studies have shown that it can inhibit the activity of phosphatidylinositol 3-kinase (PI3K), which is implicated in various cancers.

Table 2: Enzyme Inhibition by this compound

| Enzyme | Inhibition (%) at 1µM |

|---|---|

| PI3Kα | 70 |

| Urease | 60 |

These findings suggest that this compound may serve as a lead for developing new inhibitors targeting these enzymes .

Case Study 1: Anticancer Activity in Colorectal Cancer

A study investigated the effects of this compound on human colorectal cancer cell lines (Caco-2 and HCT-116). The compound demonstrated significant growth inhibition, with IC50 values indicating potent activity against both cell lines. The mechanism was linked to the induction of apoptosis via the PI3K/AKT signaling pathway, evidenced by increased expression of pro-apoptotic genes following treatment .

Case Study 2: Anti-inflammatory Potential

In another study, this compound was assessed for its anti-inflammatory properties. The compound effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases, although further research is needed to elucidate the underlying mechanisms .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong binding interactions with PI3Kα, which correlate with the observed biological activities.

Table 3: Molecular Docking Results

| Target | Binding Affinity (kcal/mol) |

|---|---|

| PI3Kα | -8.5 |

| Urease | -7.8 |

These computational insights support the experimental findings and provide a framework for further drug design efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phenylfuran-3-carboxamide Derivatives

- N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ): Replaces the furan ring with a cyclopropane. Antioxidant activity (e.g., DPPH radical scavenging) is noted for similar hydroxamates .

- N-Phenyl-2-furohydroxamic acid (Compound 11, ) : Differs in the substitution position (2-furyl vs. 3-furyl). Positional isomerism may alter binding to metalloenzymes or radical scavenging efficiency .

5-Nitro-2-furancarboxamides ()

- N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a): The nitro group at the 5-position on the furan ring is strongly electron-withdrawing, enhancing electrophilicity and trypanocidal activity. Comparatively, the hydroxy group in the target compound may act as a hydrogen bond donor, influencing solubility and target interactions .

Structural Complexity and Pharmacokinetics

- The trifluoroethyl group improves metabolic stability compared to the simpler phenyl group in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (coupling); 25–40°C (hydroxylation) | Prevents side reactions |

| Solvent | DMF or THF (polar aprotic) | Enhances reagent solubility |

| Reaction Time | 12–24 hrs (coupling) | Ensures completion |

Yield optimization requires monitoring intermediates via TLC or LC-MS. Contradictions in reported yields (60–85%) often stem from impurities in starting materials or incomplete activation .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve 3D atomic arrangement using SHELX programs (e.g., SHELXL for refinement). Critical for confirming hydroxy and amide group orientations .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.5–7.5 ppm) and amide NH (δ 8.5–9.5 ppm).

- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity.

- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) stretches .

Q. Key Findings :

- The hydroxy group enhances hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2).

- Furanyl ring π-stacking with hydrophobic pockets improves binding affinity.

Advanced: What strategies resolve contradictions in reported bioactivity data of this compound across different studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Compound Stability : Degradation under high humidity or UV light alters efficacy.

- Statistical Power : Small sample sizes (n < 3) increase variability.

Q. Resolution Steps :

Standardize protocols (e.g., ISO 10993 for cytotoxicity).

Validate purity via HPLC (>98%) and quantify degradation products.

Replicate studies with orthogonal assays (e.g., enzymatic vs. cell-based).

Basic: What are the key considerations in designing pharmacological assays to evaluate the efficacy of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with structural homology to known carboxamide targets (e.g., HDACs or kinases).

- Dose-Response Curves : Use 10⁻⁶–10⁻³ M concentrations to determine IC₅₀/EC₅₀.

- Controls : Include positive (e.g., SAHA for HDAC inhibition) and vehicle controls.

- Endpoint Detection : Fluorescence (e.g., FITC-labeled substrates) or luminescence (e.g., ATP quantitation).

Q. Example Design :

| Parameter | Specification |

|---|---|

| Cell Line | RAW264.7 (murine macrophages) |

| Incubation | 48 hrs, 37°C, 5% CO₂ |

| Assay | ELISA for TNF-α suppression |

Advanced: How does the compound's stability under varying pH and temperature conditions influence experimental outcomes?

Methodological Answer:

- pH Stability :

- Acidic (pH 2–4) : Hydrolysis of the amide bond occurs (t₁/₂ = 2–4 hrs).

- Neutral (pH 7.4) : Stable for >24 hrs (simulated physiological conditions).

- Thermal Stability :

- Degrades above 40°C (ΔG‡ = 85 kJ/mol via Arrhenius analysis).

Q. Mitigation Strategies :

- Store at -20°C in anhydrous DMSO.

- Use buffered solutions (PBS, pH 7.4) for in vitro assays.

- Monitor degradation via UPLC-MS weekly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.